molecular formula C17H15F2NO4 B2419810 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide CAS No. 1421442-77-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide

Cat. No. B2419810
CAS RN: 1421442-77-4
M. Wt: 335.307
InChI Key: HVGQXJHMTHONAO-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide” is a complex organic molecule. It contains a benzodioxole moiety, which is a common structural motif found in many natural products and synthetic molecules . The benzodioxole moiety is known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized . The synthesis of these compounds involved the use of various techniques such as Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the molecular structure of the compound, including its functional groups, electronic transitions, and charge transitions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of a similar compound were calculated with density functional theory calculations .

Mechanism of Action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the inhibition of cancer cell proliferation and the promotion of cancer cell death.

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, handling of similar compounds should be done in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

Future Directions

The future directions for the research and development of similar compounds are promising. For instance, the employment of a novel auxin receptor agonist may be effective for enhancing root growth and crop production . Additionally, substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, were found to obey Lipinski’s rule of five and have good bioactive scores, indicating their potential as future drugs .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGQXJHMTHONAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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